molecular formula C18H20N2O3 B5515225 4-(cyclopentyloxy)-N'-[(5-methyl-2-furyl)methylene]benzohydrazide

4-(cyclopentyloxy)-N'-[(5-methyl-2-furyl)methylene]benzohydrazide

Cat. No.: B5515225
M. Wt: 312.4 g/mol
InChI Key: JOSQDEQCTOSDHM-XDHOZWIPSA-N
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Description

4-(cyclopentyloxy)-N'-[(5-methyl-2-furyl)methylene]benzohydrazide is a useful research compound. Its molecular formula is C18H20N2O3 and its molecular weight is 312.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 312.14739250 g/mol and the complexity rating of the compound is 413. The solubility of this chemical has been described as 1.3 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

Research into compounds structurally related to 4-(cyclopentyloxy)-N'-[(5-methyl-2-furyl)methylene]benzohydrazide has focused on their synthesis and potential biological activities. For example, studies have explored the synthesis of benzohydrazide derivatives and their subsequent evaluation for various biological activities, including antimicrobial and anti-inflammatory properties. These compounds are synthesized through complex chemical reactions involving multiple steps, each critical for achieving the desired product with specific biological activities.

  • Synthesis Techniques : The synthesis of benzohydrazide derivatives, which share a structural similarity with this compound, involves intricate organic synthesis techniques. These processes often include the formation of hydrazide groups and the introduction of specific functional groups that may influence the compound's biological activity (Sarshira et al., 2016).

  • Biological Evaluation : Once synthesized, these compounds undergo a series of biological evaluations to determine their potential as therapeutic agents. This includes testing for antimicrobial and anti-inflammatory effects, where compounds are assessed against a variety of bacterial strains and inflammation models to identify promising candidates for further development (J. Sambrajyam et al., 2022).

Chemical Structure and Properties

The structural analysis of benzohydrazide derivatives offers insights into their chemical behavior and potential interactions with biological targets. Crystallography studies help elucidate the molecular configuration, including bond angles and planarity, which are crucial for understanding how these compounds interact at the molecular level, potentially leading to biological activity.

  • Crystal Structure Analysis : The determination of the crystal structure of benzohydrazide compounds provides valuable information on their molecular geometry and potential interaction sites for biological molecules. Such analyses reveal the planarity of the molecular structure and the spatial arrangement of functional groups, which are essential factors in drug design and development (Meng et al., 2014).

Properties

IUPAC Name

4-cyclopentyloxy-N-[(E)-(5-methylfuran-2-yl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-13-6-9-17(22-13)12-19-20-18(21)14-7-10-16(11-8-14)23-15-4-2-3-5-15/h6-12,15H,2-5H2,1H3,(H,20,21)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOSQDEQCTOSDHM-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=NNC(=O)C2=CC=C(C=C2)OC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=N/NC(=O)C2=CC=C(C=C2)OC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49822003
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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